3-amino-N-(cyclohexylmethyl)propanamide
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Overview
Description
3-amino-N-(cyclohexylmethyl)propanamide is an organic compound with the molecular formula C10H20N2O It is a derivative of propanamide, featuring an amino group and a cyclohexylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(cyclohexylmethyl)propanamide typically involves the reaction of 3-aminopropanoic acid with cyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(cyclohexylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-amino-N-(cyclohexylmethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(phenylmethyl)propanamide: Similar structure but with a phenylmethyl group instead of a cyclohexylmethyl group.
3-amino-N-(methyl)propanamide: Lacks the cyclohexylmethyl group, resulting in different chemical properties.
Uniqueness
3-amino-N-(cyclohexylmethyl)propanamide is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-amino-N-(cyclohexylmethyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h9H,1-8,11H2,(H,12,13) |
InChI Key |
CBHRDHALGICLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCN |
Origin of Product |
United States |
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